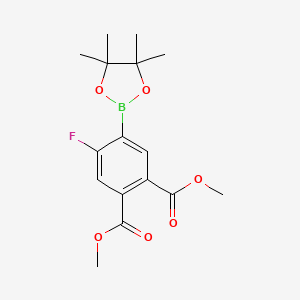

![molecular formula C62H62Cl2P2Ru B578596 (S)-RuCl[(p-cymene)(DM-BINAP)]Cl CAS No. 1345887-44-6](/img/structure/B578596.png)

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Geldbach, Pregosin, and Albinati (2003) explored the chemistry of Ruthenium(II) alkyl Binap complexes, revealing novel bonding and cyclometalation properties. These findings contribute to understanding the coordination chemistry and reactivity of similar ruthenium complexes (Geldbach, Pregosin, & Albinati, 2003).

Kluson et al. (2016) studied the interactions of the Ru-BINAP catalytic complex with inorganic matrices in the stereoselective hydrogenation of methylacetoacetate. They found that the stereoselective course was dependent on the mode of Ru-BINAP immobilization, highlighting the significance of support material in catalytic performance (Kluson et al., 2016).

Klaimanee et al. (2021) reported on ruthenium(II) p-cymene complexes based on organophosphorus ligands, demonstrating significant antiproliferative effects on breast cancer cells and antimicrobial activity. This suggests potential medical applications of such complexes in cancer therapy and infection control (Klaimanee et al., 2021).

Feng et al. (2022) achieved highly efficient asymmetric hydrogenation of N-heteroaryl vinyl ethers using the Ru-BINAP complex. This work is crucial in the field of asymmetric synthesis, providing a pathway to produce enantiomerically pure compounds (Feng et al., 2022).

Ohta et al. (1996) studied an anionic dinuclear BINAP−Ruthenium(II) complex, highlighting its use in asymmetric hydrogenation of functionalized olefins and ketones. This illustrates the potential of such complexes in catalyzing key reactions in organic synthesis (Ohta et al., 1996).

Mechanism of Action

Target of Action

The primary targets of ®-RuCl[(p-cymene)(DM-BINAP)]Cl are cancer cells, particularly breast carcinoma cells . The compound has shown significant cytotoxicity in these cells .

Mode of Action

®-RuCl[(p-cymene)(DM-BINAP)]Cl interacts with its targets by inducing apoptosis and exhibiting cell-free antioxidant activity . The compound’s interaction with biological molecules, such as proteins and CT-DNA, has also been observed .

Biochemical Pathways

The compound’s ability to induce apoptosis suggests it may affect pathways related to cell death and survival . Additionally, its interaction with DNA indicates it may influence DNA replication and transcription processes .

Pharmacokinetics

The compound’s cytotoxic effects on cancer cells suggest it is capable of being absorbed and distributed to the site of action

Result of Action

The action of ®-RuCl[(p-cymene)(DM-BINAP)]Cl results in the death of cancer cells, particularly breast carcinoma cells . This is achieved through the induction of apoptosis, a form of programmed cell death . The compound also exhibits cell-free antioxidant activity, which may contribute to its anticancer effects .

Action Environment

The efficacy and stability of ®-RuCl[(p-cymene)(DM-BINAP)]Cl can be influenced by various environmental factors. For instance, the compound’s interaction with biological molecules suggests that the presence of certain proteins or DNA sequences could affect its mode of action Additionally, the compound’s stability could be influenced by factors such as pH and temperature

properties

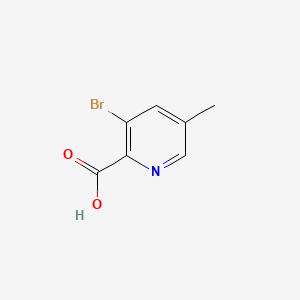

IUPAC Name |

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZXDZCPCDMKJU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H62Cl2P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1041.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944451-25-6, 1345887-44-6 |

Source

|

| Record name | [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | chloro[(S)-2,2´-bis(bis(3,5-dimethylphenyl)phosphino)-1,1´-binaphthyl](p-cymene)ruthenium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)

![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)